![molecular formula C15H28N2O2 B2498368 1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester CAS No. 1357352-01-2](/img/structure/B2498368.png)
1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spirocyclic compounds often involves reactions that yield a mixture of isomeric products due to their complex structures. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal results in isomeric condensation products, showcasing the intricate pathways involved in the synthesis of such structures (Moskalenko & Boev, 2012).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their complex, cyclic nature. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and its structure determined via single-crystal X-ray diffraction analysis, revealing the presence of a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).
Chemical Reactions and Properties
Spirocyclic compounds can undergo various chemical reactions due to their active functional groups. The synthesis and reactivity studies of these compounds provide insights into their potential chemical transformations. For example, studies on the synthesis of unnatural amino acids such as spiro[4.n]-2-aza-alkan-carboxylic acids highlight the potential for creating bulky proline analogs with increased lipophilicity, showcasing their versatile chemical properties (Teetz & Gaul, 1984).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined through various analytical techniques, including NMR spectroscopy and mass spectrometry, to elucidate the compound's detailed physical characteristics.
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including reactivity, stability, and functional group behavior, are essential for their application in synthesis and drug design. Research on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, for example, introduces a novel class of conformationally constrained dipeptide isosteres, indicating the rich chemical properties of spirocyclic compounds (Guarna et al., 1999).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- General Procedure for Synthesis : This compound is synthesized as part of a general procedure for creating spirocyclic 3-oxotetrahydrofurans, which in turn are used to prepare biologically active heterocyclic compounds. In a study, it reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products (Moskalenko & Boev, 2012).
Applications in Drug Synthesis
- Anticonvulsant Evaluation : Analogues of this compound, such as spiro[4.5]decane-2-carboxylic acid, have been evaluated for their anticonvulsant activity. These compounds were synthesized to assess the role of the carboxylic acid group in valproic acid, a known anticonvulsant (Scott et al., 1985).
Research in Organic Chemistry
Conjugate Addition Reactions : Studies have shown that this compound can undergo high pressure vs. thermal activation in conjugate addition reactions with amines, leading to various products depending on experimental conditions (Rulev et al., 1998).
Spirocyclic Indoline Lactone Synthesis : The base-promoted cyclization of related esters leads to the formation of spirocyclic indoline lactones, indicating its potential in synthesizing complex organic structures (Hodges et al., 2004).
Dipeptide Mimetics Synthesis : Azabicycloalkane amino acids, including analogues of this compound, have been synthesized as rigid dipeptide mimetics, useful in peptide-based drug discovery (Mandal et al., 2005).
Neuropeptide Y Antagonist Synthesis : The compound has been used in the synthesis of a neuropeptide Y antagonist, highlighting its role in developing treatments for conditions like obesity (Iida et al., 2005).
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(15)11-16/h12H,4-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDVZSQSNSXJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2CN)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

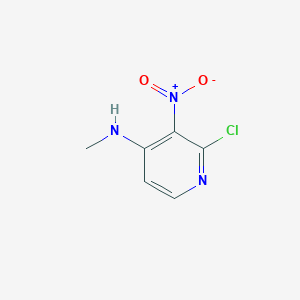
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)
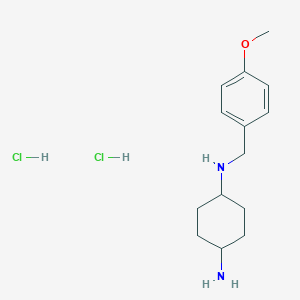
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)
![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)
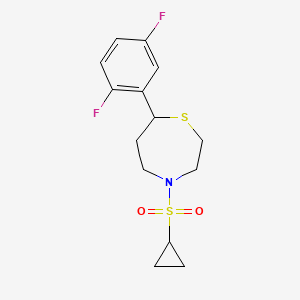
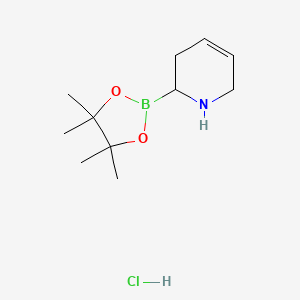
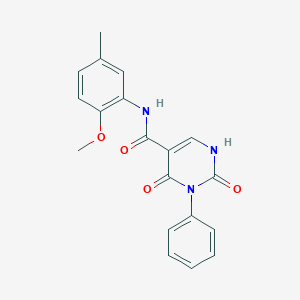

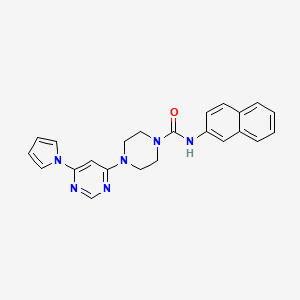
![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)
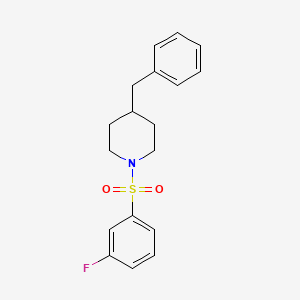
![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)